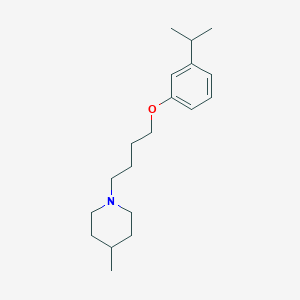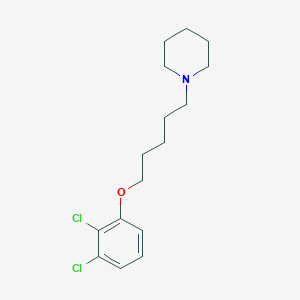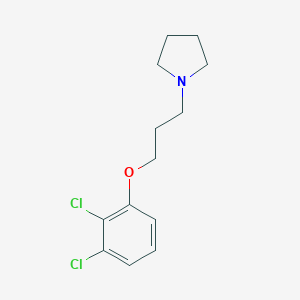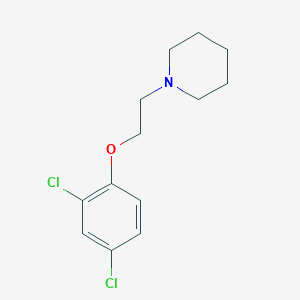![molecular formula C19H20Cl2N2O3S B216204 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as DMP 323, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of a family of enzymes known as serine proteases, which play crucial roles in various biological processes including blood coagulation, inflammation, and immune response.
Mechanism of Action
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 works by binding to the active site of serine proteases and blocking their activity. Specifically, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from carrying out its catalytic function. This mechanism of action is irreversible, meaning that once 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 binds to the enzyme, it cannot be removed.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has a number of biochemical and physiological effects. For example, the inhibition of thrombin by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 prevents the formation of blood clots, which can be beneficial in the treatment of thrombotic disorders such as deep vein thrombosis and pulmonary embolism. In addition, the inhibition of elastase by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 can reduce inflammation and tissue damage in diseases such as COPD and cystic fibrosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in lab experiments is its high specificity for serine proteases. This allows researchers to selectively inhibit the activity of specific enzymes and study their roles in various biological processes. In addition, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 is a stable and relatively inexpensive compound, which makes it a practical tool for scientific research.
One limitation of using 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in lab experiments is its irreversible mechanism of action. Once 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 binds to an enzyme, it cannot be removed, which can make it difficult to study the effects of enzyme inhibition over a long period of time. In addition, the high specificity of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 for serine proteases means that it may not be effective in inhibiting other classes of enzymes.
Future Directions
There are several future directions for the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in scientific research. One area of interest is the development of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 analogs with improved specificity and potency for specific serine proteases. Another area of interest is the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in the development of new therapies for thrombotic and inflammatory diseases. Finally, the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in the study of the role of serine proteases in cancer progression and metastasis is an area of active research.
Synthesis Methods
The synthesis of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 involves the reaction of 2,5-dichlorobenzoyl chloride with 4-[(4-methylpiperidino)sulfonyl]aniline in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain a white solid with a high degree of purity.
Scientific Research Applications
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been extensively used in scientific research as a tool to study the role of serine proteases in various biological processes. For example, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been shown to inhibit the activity of thrombin, a serine protease that plays a crucial role in blood coagulation. This inhibition has been used to study the role of thrombin in platelet activation and aggregation, as well as the formation of blood clots.
In addition, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been used to study the role of serine proteases in inflammation and immune response. For example, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been shown to inhibit the activity of elastase, a serine protease that is involved in the degradation of extracellular matrix proteins and the regulation of inflammation. This inhibition has been used to study the role of elastase in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
properties
Product Name |
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C19H20Cl2N2O3S |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)17-12-14(20)2-7-18(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
InChI Key |
RUWKXVLJTYKGPA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B216125.png)
![1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene](/img/structure/B216128.png)
![1-[2-(2-Tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B216129.png)

![4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B216133.png)
![1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B216134.png)
![3-(4-Bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl 4-sec-butylphenyl ether](/img/structure/B216135.png)
![Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether](/img/structure/B216137.png)
![3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B216139.png)
![1-[4-(2,3-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B216143.png)


